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Compound of Interest

Compound Name: D-Lin-MC3-DMA-13C3

Cat. No.: B12395468

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing D-Lin-MC3-DMA for the in
vivo delivery of small interfering RNA (SiRNA) in mouse models. This document includes
detailed protocols for the formulation of lipid nanoparticles (LNPs), experimental procedures for
in vivo studies, and a summary of key performance data.

Introduction to D-Lin-MC3-DMA

D-Lin-MC3-DMA (MC3) is a potent, ionizable cationic lipid that has become a cornerstone for
the systemic delivery of sSiRNA, particularly to hepatocytes.[1][2][3] Its efficacy is highlighted by
its use in the first FDA-approved siRNA therapeutic, Onpattro (patisiran).[4] The structure of
MC3 is optimized for efficient SIRNA encapsulation and intracellular release. A key feature of
MC3 is its pKa of approximately 6.44, which is crucial for its function.[5] At a low pH (e.g.,
during formulation), the lipid is positively charged, facilitating the encapsulation of negatively
charged siRNA.[5][6] In the bloodstream, at a physiological pH of 7.4, the LNP surface is
relatively neutral, which helps to reduce clearance and improve circulation time.[6] Upon
endocytosis into the target cell, the acidic environment of the endosome protonates MC3,
leading to the disruption of the endosomal membrane and the release of the siRNA cargo into
the cytoplasm where it can engage with the RNA-induced silencing complex (RISC).[6]
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The following tables summarize the quantitative data for D-Lin-MC3-DMA-based LNP
formulations for siRNA delivery in mouse models.

Table 1: Physicochemical Properties of D-Lin-MC3-DMA LNPs

Parameter Typical Value Reference
Molar Ratio
50:10:38.5:1.5 [1]

(MC3:DSPC:Chol:PEG-DMG)
Mean Particle Size (diameter) 70 -100 nm N/A
Polydispersity Index (PDI) <0.2 N/A
SsiRNA Encapsulation

o > 90% N/A
Efficiency
Zeta Potential (at neutral pH) Near-neutral [6]

Table 2: In Vivo Gene Silencing Efficacy in Mice

Efficacy

Target Gene Mouse Model siRNA Dose Reference
(ED50)

Factor VII (FVII) C57BL/6 1 mg/kg ~0.005 mg/kg [41517]

Transthyretin Non-human

) 0.03 mg/kg 0.03 mg/kg [5]

(TTR) primates
Less potent than

ADAMTS13 C57BL/6 1 mg/kg [1]12113]

ALC-0315

Table 3: Comparative In Vivo Performance (D-Lin-MC3-DMA vs. ALC-0315)
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D-Lin-MC3-DMA

Parameter ALC-0315 LNP Reference
LNP
FVII Knockdown (1 ~90% (2-fold greater
. ~50% [1][2](3]
mg/kg siRNA) than MC3)
ADAMTS13
~60% (10-fold greater
Knockdown (1 mg/kg ~10% [11[2][3]
) than MC3)
siRNA)
] o No significant
Liver Toxicity (5 mg/kg ) ] Increased ALT and
] increase in ALT/bile ] ) [1112][3]
SiRNA) ) bile acids
acids

Experimental Protocols
Protocol 1: Formulation of D-Lin-MC3-DMA LNPs for
siRNA Delivery

This protocol describes the preparation of LNPs using a vortex mixing method, which is
suitable for small-scale laboratory preparations.

Materials:

D-Lin-MC3-DMA

o 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

e Cholesterol

» 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG)
» SiRNA of interest

e Absolute ethanol

 Citrate buffer (10 mM, pH 4.0)

e Phosphate-buffered saline (PBS), pH 7.4
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* RNase-free microcentrifuge tubes
e Vortex mixer

» Dialysis cassette (MWCO 3.5 kDa)
Procedure:

e Lipid Stock Solution Preparation:

o Prepare individual stock solutions of D-Lin-MC3-DMA, DSPC, Cholesterol, and PEG-DMG
in absolute ethanol. Arecommended concentration is 10 mg/mL for DSPC, Cholesterol,
and PEG-DMG, and 75 mg/mL for D-Lin-MC3-DMA.

 Lipid Mix Preparation:

o In an RNase-free tube, combine the lipid stock solutions to achieve a molar ratio of
50:10:38.5:1.5 (D-Lin-MC3-DMA:DSPC:Cholesterol:PEG-DMG).[1]

e SIRNA Solution Preparation:
o Dissolve the siRNAin 10 mM citrate buffer (pH 4.0).
e LNP Formulation:

o Combine the lipid mix in ethanol with the siRNA solution in citrate buffer at a 1:3 volume
ratio (ethanol:buffer).[1]

o Rapidly add the lipid-ethanol solution to the siRNA-buffer solution while vortexing at a
moderate speed.

o Continue vortexing for an additional 20-30 seconds.
o Incubate the resulting mixture at room temperature for 15 minutes.
e Dialysis:

o Transfer the LNP solution to a dialysis cassette.
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o Dialyze against PBS (pH 7.4) for at least 2 hours, with at least one change of buffer, to
remove ethanol and raise the pH.[1]

e Characterization:

o Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic
light scattering (DLS).

o Determine the siRNA encapsulation efficiency using a nucleic acid quantification assay
(e.g., RiboGreen assay) before and after LNP lysis.

Protocol 2: In Vivo siRNA Delivery in Mouse Models

Materials:

D-Lin-MC3-DMA LNP-siRNA formulation

Sterile PBS, pH 7.4

Mouse strain of choice (e.g., C57BL/6)

Insulin syringes (or other appropriate syringes for intravenous injection)

Animal handling and restraint equipment
Procedure:
e Animal Acclimatization:
o Acclimatize mice to the housing conditions for at least one week prior to the experiment.
e Dose Preparation:

o Dilute the LNP-siRNA formulation in sterile PBS to the desired final concentration for
injection. The final injection volume is typically 100-200 pL for intravenous administration.

¢ Administration:

o Administer the LNP-siRNA solution to the mice via intravenous (tail vein) injection.[8][9]
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e Monitoring:
o Monitor the animals for any adverse effects.

» Tissue Collection and Analysis:
o At the desired time point post-injection (e.g., 24, 48, or 72 hours), euthanize the mice.
o Collect tissues of interest (e.qg., liver, spleen).[10]

o For gene knockdown analysis, isolate total RNA from the tissues.

Protocol 3: Quantification of Gene Knockdown using
gRT-PCR

Materials:

o Total RNA isolated from tissues

Reverse transcription kit

gPCR master mix (e.g., SYBR Green-based)

Primers for the target gene and a housekeeping gene (e.g., GAPDH, PPIB)

Real-time PCR instrument

Procedure:

o RNA Quantification and Quality Control:

o Measure the concentration and purity of the isolated RNA.

» Reverse Transcription:

o Synthesize cDNA from the total RNA using a reverse transcription kit according to the
manufacturer's instructions.

¢ Quantitative PCR (qPCR):
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o Perform qPCR using primers for the target gene and a housekeeping gene.

o Run samples in triplicate.

o Data Analysis:
o Calculate the relative gene expression using the AACt method.[11]
o Normalize the expression of the target gene to the housekeeping gene.

o Compare the gene expression in the treated groups to the control group (e.g., PBS or non-
targeting siRNA treated).

Protocol 4: Quantification of siRNA in Tissues using
Stem-Loop qRT-PCR

Stem-loop gRT-PCR is a sensitive method for quantifying mature siRNA strands in tissue
samples.[11]

Materials:

Total RNA isolated from tissues

o Stem-loop reverse transcription primer specific to the siRNA guide strand

o TagMan MicroRNA Reverse Transcription Kit (or similar)

e TagMan Universal PCR Master Mix (or similar)

o Forward primer specific to the siRNA

o Universal reverse primer

¢ Real-time PCR instrument

Procedure:

e Stem-Loop Reverse Transcription:
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o Perform reverse transcription of the total RNA using the stem-loop RT primer. This primer
is designed to specifically anneal to the 3' end of the siRNA guide strand and provide a
template for reverse transcriptase.[11]

e Real-Time PCR:

o Amplify the cDNA product using a forward primer specific to the siRNA sequence and a
universal reverse primer that binds to the loop portion of the RT primer.[11]

e Quantification:

o Generate a standard curve using known concentrations of the synthetic siRNA to quantify
the absolute amount of siRNA in the tissue samples.[11]

Visualizations
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Caption: Mechanism of D-Lin-MC3-DMA LNP-mediated siRNA delivery.
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Caption: Experimental workflow for in vivo siRNA delivery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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